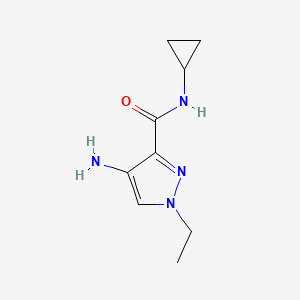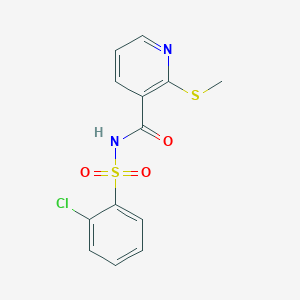![molecular formula C21H27NO4 B2380021 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide CAS No. 450393-05-2](/img/structure/B2380021.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide” is a complex organic compound. It contains several functional groups, including an acetamide group (N-C(O)-CH3), two methoxy groups (O-CH3), and a phenoxy group (Ph-O-). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Synthesis Analysis
The synthesis of this compound would likely involve several steps, starting with the appropriate phenol precursors. The methoxy groups could be introduced using a methylation reaction, possibly with dimethyl sulfate or methyl iodide. The acetamide group could be introduced using acetic anhydride or acetyl chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (phenyl groups) and the ether and amide linkages would likely result in a relatively rigid and planar structure. The methoxy groups could potentially participate in hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the ether and amide linkages could be cleaved under acidic or basic conditions. The methoxy groups could also potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the nonpolar aromatic rings suggests that it could have both polar and nonpolar characteristics. This could influence its solubility, boiling point, melting point, and other physical properties .Applications De Recherche Scientifique
Enzymatic Modification for Antioxidant Properties
One study explored the enzymatic modification of phenolic compounds like 2,6-dimethoxyphenol, demonstrating the synthesis of dimers with higher antioxidant capacity through laccase-mediated oxidation. This approach could potentially be applied to related compounds, offering a method to enhance their antioxidant effectiveness and bioactivity, as seen in the production of a symmetrical dimer with significantly improved antioxidant capacity compared to the starting substrate (Adelakun et al., 2012).
Synthesis and Potential Pharmacological Activities
Another aspect of research focuses on the synthesis of novel compounds for potential pharmacological applications. For instance, studies have synthesized derivatives with structures similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide, evaluating their anticancer, anti-inflammatory, and analgesic activities. These efforts aim to develop new therapeutic agents by exploring the bioactivity of synthesized compounds against various cancer cell lines and assessing their anti-inflammatory and analgesic properties (Rani et al., 2014).
Chemical Synthesis and Characterization
Research has also delved into the chemical synthesis and characterization of related compounds, investigating their structure, synthesis mechanisms, and potential as intermediates in the synthesis of pharmacologically active molecules. For example, studies have developed methodologies for the chemoselective acetylation of aminophenols, leading to intermediates that are crucial for the synthesis of antimalarial drugs and other therapeutic compounds (Magadum & Yadav, 2018).
Orientations Futures
Mécanisme D'action
Biochemical Pathways
Given the compound’s structure, it may influence pathways involving phenethylamine or acetamide derivatives .
Pharmacokinetics
Based on its molecular structure, it can be hypothesized that the compound may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . .
Result of Action
The molecular and cellular effects of Oprea1_314173’s action are currently unknown. Depending on its targets and mode of action, the compound could potentially alter cellular signaling, enzyme activity, or gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of Oprea1_314173. For instance, extreme pH or temperature could affect the compound’s stability, while the presence of other molecules could impact its efficacy through competitive or noncompetitive inhibition .
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-14-6-7-15(2)21(16(14)3)26-13-20(23)22-11-10-17-8-9-18(24-4)19(12-17)25-5/h6-9,12H,10-11,13H2,1-5H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYILYKKMUVKNFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2379938.png)
![3-Ethyl-2-phenylimidazo[1,2-a]pyrazine](/img/structure/B2379940.png)
![2-(4-Chlorophenyl)-2-[6-[(4-chlorophenyl)-cyano-morpholin-4-ylmethyl]pyridazin-3-yl]-2-morpholin-4-ylacetonitrile](/img/structure/B2379941.png)
![4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2379943.png)


![(Z)-4-Chloro-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-hydroxybut-2-enenitrile](/img/structure/B2379952.png)
![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2379953.png)
![(3aS,6aalpha)-Hexahydrocyclopenta[b]pyrrole-3aalpha(3H)-carboxylic acid ethyl ester](/img/structure/B2379957.png)



![5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2379961.png)